molecular formula C25H22BrClN4S B4383799 N,N-dibenzyl-N'-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

N,N-dibenzyl-N'-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

Cat. No.: B4383799
M. Wt: 525.9 g/mol
InChI Key: MVJGZSVCOWRWBN-UHFFFAOYSA-N
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Description

N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea: is a synthetic organic compound that belongs to the class of thioureas This compound is characterized by the presence of a thiourea group attached to a pyrazole ring, which is further substituted with bromine and chlorobenzyl groups

Properties

IUPAC Name

1,1-dibenzyl-3-[4-bromo-1-[(2-chlorophenyl)methyl]pyrazol-3-yl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22BrClN4S/c26-22-18-31(17-21-13-7-8-14-23(21)27)29-24(22)28-25(32)30(15-19-9-3-1-4-10-19)16-20-11-5-2-6-12-20/h1-14,18H,15-17H2,(H,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJGZSVCOWRWBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=S)NC3=NN(C=C3Br)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22BrClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

525.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.

    Substitution Reactions: The pyrazole ring is then subjected to bromination and chlorobenzylation to introduce the bromine and chlorobenzyl groups, respectively.

    Thiourea Formation: The final step involves the reaction of the substituted pyrazole with dibenzylamine and thiophosgene to form the thiourea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiourea group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the pyrazole ring, leading to the formation of amines or reduced pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions to achieve substitution.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced pyrazole derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine:

    Antimicrobial Agents: Due to its unique structure, the compound has potential as an antimicrobial agent against various pathogens.

    Pharmacology: It may be investigated for its potential therapeutic effects in treating diseases such as cancer and inflammation.

Industry:

    Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

    Agriculture: It may be explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate the activity of enzymes, inhibit microbial growth, or induce cell death in cancer cells.

Comparison with Similar Compounds

  • N,N-dibenzyl-N’-[4-chloro-1-(2-bromobenzyl)-1H-pyrazol-3-yl]thiourea
  • N,N-dibenzyl-N’-[4-methyl-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
  • N,N-dibenzyl-N’-[4-bromo-1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea

Comparison:

  • Structural Differences: The position and type of substituents on the pyrazole ring and benzyl groups can significantly affect the compound’s reactivity and biological activity.
  • Unique Properties: N,N-dibenzyl-N’-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea is unique due to the specific combination of bromine and chlorobenzyl groups, which may confer distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-dibenzyl-N'-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea
Reactant of Route 2
Reactant of Route 2
N,N-dibenzyl-N'-[4-bromo-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]thiourea

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